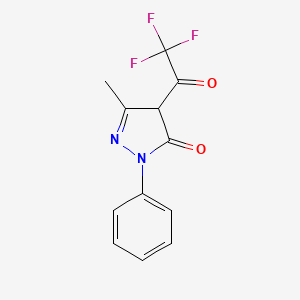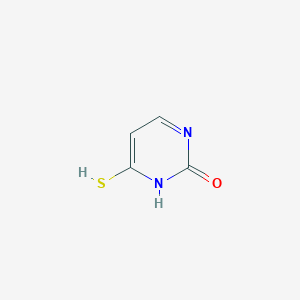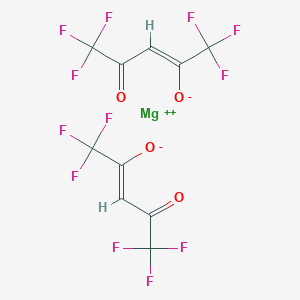
(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride” is known as DL-Valine methyl ester hydrochloride. It is a derivative of the amino acid valine, where the carboxyl group is esterified with methanol and the amine group is protonated to form a hydrochloride salt. This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Valine methyl ester hydrochloride can be synthesized through the esterification of DL-valine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves:
Esterification: DL-Valine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of DL-Valine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of DL-valine are esterified with methanol using an acid catalyst.
Purification: The ester is purified through distillation or crystallization.
Hydrochloride Formation: The purified ester is then treated with hydrochloric acid to form the hydrochloride salt, which is further purified and dried.
Análisis De Reacciones Químicas
Types of Reactions
DL-Valine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces DL-valine and methanol.
Substitution: Produces substituted derivatives of DL-valine methyl ester.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
DL-Valine methyl ester hydrochloride is widely used in scientific research, particularly in:
Proteomics: Used as a reagent in the study of protein structures and functions.
Biochemistry: Utilized in the synthesis of peptides and other biomolecules.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Mecanismo De Acción
The mechanism of action of DL-Valine methyl ester hydrochloride involves its interaction with biological molecules. As an ester derivative of valine, it can be incorporated into peptides and proteins, affecting their structure and function. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays .
Comparación Con Compuestos Similares
DL-Valine methyl ester hydrochloride can be compared with other amino acid esters and hydrochloride salts. Similar compounds include:
DL-Alanine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from alanine.
DL-Leucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from leucine.
DL-Isoleucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from isoleucine.
Uniqueness
DL-Valine methyl ester hydrochloride is unique due to its specific structure derived from valine, which imparts distinct biochemical properties and reactivity compared to other amino acid esters .
Propiedades
IUPAC Name |
(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-05-6 |
Source


|
| Record name | Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)










